1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Description
Properties
Molecular Formula |
C14H21N3O4S |
|---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
1-butan-2-yl-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C14H21N3O4S/c1-3-12(2)15-8-10-16(11-9-15)22(20,21)14-7-5-4-6-13(14)17(18)19/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
MEIRPQLETVYUOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with butan-2-yl halide and 2-nitrophenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as a solvent.
Substitution: Alkylating agents like alkyl halides, arylating agents like aryl halides, bases like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 1-(Butan-2-yl)-4-[(2-aminophenyl)sulfonyl]piperazine.
Reduction: Formation of 1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfide]piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The piperazine ring provides a scaffold that can enhance the binding affinity and specificity of the compound to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Below is a comparative analysis of 1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine with analogous piperazine-sulfonyl derivatives, focusing on substituent effects, synthesis, and bioactivity:
Physicochemical Properties
| Property | This compound | 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine |
|---|---|---|
| LogP | ~2.8 (moderate lipophilicity) | ~4.1 (high lipophilicity) |
| Solubility | Poor in water; soluble in DMSO, methanol | Insoluble in water; requires organic solvents |
| Thermal Stability | Stable up to 200°C (DSC) | Decomposes above 180°C |
Biological Activity
1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic compound that belongs to the piperazine class, which is known for its diverse biological activities. The compound features a unique molecular structure characterized by a piperazine ring substituted with a butan-2-yl group and a sulfonyl group attached to a nitrophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 327.4 g/mol . This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.
Pharmacological Potential
The piperazine scaffold has gained recognition in drug discovery due to its presence in numerous biologically active compounds. It has been associated with various therapeutic effects, including:
- Antitumor Activity : Piperazine derivatives have shown promising results against various cancer cell lines. For instance, modifications to the piperazine structure can enhance anticancer activity by improving interactions with specific cellular targets .
- Antibacterial Effects : The compound's structure allows it to interact with bacterial enzymes, potentially leading to antibacterial properties.
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The presence of the nitro group in the structure may enhance its binding affinity and biological activity compared to other piperazine derivatives .
Interaction Studies
Research indicates that the compound can engage in hydrogen bonding and hydrophobic interactions with target proteins, which are crucial for its pharmacological effects. For example, docking studies have shown strong interactions with key amino acid residues in target proteins, suggesting a potential mechanism for its anticancer effects .
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives similar to this compound:
-
Anticancer Activity : A study evaluated several piperazine derivatives against human cancer cell lines such as HeLa and SMMC-7721. The results indicated that certain derivatives exhibited IC50 values ranging from 1.02 µM to 4.12 µM, demonstrating significant cytotoxicity compared to doxorubicin .
Compound Cell Line IC50 (µM) Compound A HeLa 1.02 Compound B SMMC-7721 1.33 Doxorubicin HeLa 0.21 - Antimicrobial Activity : Another investigation focused on the antimicrobial properties of piperazine derivatives, revealing that some compounds effectively inhibited bacterial growth in vitro.
- In Vivo Studies : In animal models, certain piperazine compounds demonstrated the ability to reduce tumor sizes and improve survival rates, indicating their potential as therapeutic agents .
Q & A
Q. Table 1: Reaction Condition Comparison
| Parameter | Condition 1 () | Condition 2 () |
|---|---|---|
| Solvent | Ethanol | Dichloromethane |
| Catalyst | None | Pd/C |
| Yield | 65% | 82% |
Basic: What spectroscopic and crystallographic methods validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 10.021 Å, β = 100.54°) resolve stereochemistry .
Advanced: How do structural modifications (e.g., nitro position, sulfonyl groups) influence biological activity?
Methodological Answer:
- Nitrophenyl Position:
- 2-Nitrophenyl derivatives show enhanced antimicrobial activity compared to 3- or 4-substituted analogs due to improved electron-withdrawing effects .
- Sulfonyl Group: The sulfonyl moiety increases metabolic stability by resisting oxidative degradation in hepatic assays .
- Piperazine Flexibility: Substituents like butan-2-yl improve blood-brain barrier penetration in CNS-targeted studies .
Q. Table 2: Structure-Activity Relationship (SAR)
| Modification | Biological Impact (Evidence Source) |
|---|---|
| 2-Nitrophenyl | ↑ Antimicrobial activity (EC₅₀ = 12 µM) |
| Butan-2-yl | ↑ Lipophilicity (logP = 2.8) |
Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., HEPES buffer for pH stability) .
- Data Normalization: Cross-reference with structurally similar compounds (e.g., 1-benzylpiperazine analogs) to identify outliers .
- Statistical Analysis: Apply multivariate regression to account for variables like solvent polarity or temperature .
Advanced: What are the stability profiles of this compound under physiological and storage conditions?
Methodological Answer:
- Thermal Stability: Decomposes at >150°C (TGA data). Store at 2–8°C in amber vials to prevent photodegradation .
- pH Sensitivity: Stable in pH 6–8 (HEPES buffer); sulfonyl group hydrolyzes at pH <4 .
- Long-Term Storage: Lyophilization in nitrogen atmosphere retains >95% purity after 12 months .
Advanced: Which computational tools predict reactivity and synthetic feasibility for novel derivatives?
Methodological Answer:
- Retrosynthesis AI: Tools like Pistachio or Reaxys prioritize routes with >80% similarity to known piperazine syntheses .
- DFT Calculations: Gaussian09 models predict electrophilic attack sites on the piperazine ring (e.g., N-alkylation at ΔG‡ = 25 kcal/mol) .
- Docking Studies: AutoDock Vina screens for binding affinity (e.g., ΔG = -9.2 kcal/mol with CYP450 enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
